Dicyclohexyl phthalate

Catalog No.
S525983
CAS No.
84-61-7
M.F
C20H26O4
C6H4(CO2C6H11)2
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl phthalate

CAS Number

84-61-7

Product Name

Dicyclohexyl phthalate

IUPAC Name

dicyclohexyl benzene-1,2-dicarboxylate

Molecular Formula

C20H26O4
C6H4(CO2C6H11)2
C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2

InChI Key

VOWAEIGWURALJQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3

Solubility

Insoluble (NTP, 1992)
1.21e-05 M
In water, 4.0 mg/L at 24 °C.
Slightly soluble in chloroform; soluble in ethanol, diethyl ether
Soluble in most organic solvents
SOL IN LINSEED & CASTOR OILS
Solubility in water: none

Synonyms

Dicyclohexyl phthalate; Diclohexyl 1,2-benzenedicarboxylate; Phthalic acid, dicyclohexyl ester; 1,2-Benzenedicarboxylic acid, dicyclohexyl ester;

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3

Description

The exact mass of the compound Dicyclohexyl phthalate is 330.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.21e-05 min water, 4.0 mg/l at 24 °c.slightly soluble in chloroform; soluble in ethanol, diethyl ethersoluble in most organic solventssol in linseed & castor oilssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Control Plasticizer in Material Studies

DCHP's primary function is as a plasticizer, a chemical that increases flexibility and other desirable properties in materials. This makes it a valuable control material in studies that investigate the effects of plasticizers on various substances.

For instance, researchers might study the impact of different plasticizers on the mechanical properties of polymers. DCHP, with its well-defined characteristics, serves as a baseline for comparison. By comparing the effects of DCHP to other plasticizers, scientists can gain insights into how these additives influence the target material [1].

Source

Studies comparing the effects of various plasticizers on Polyvinyl Chloride (PVC) often use DCHP as a control [1]. You can find an example here: "Influence of different plasticizers on the mechanical properties of PVC/ENR blends" ScienceDirect:

Reference Material in Environmental Research

DCHP is a persistent organic pollutant, meaning it breaks down slowly in the environment. This makes it a relevant reference material in environmental studies that focus on phthalate contamination. Researchers might use DCHP to assess the presence and behavior of other phthalates in environmental samples such as soil or water.

By comparing the behavior of DCHP, a known phthalate, to unidentified phthalate compounds, scientists can gain insights into the potential environmental impact of these contaminants [2].

Source

Research on the sources and distribution of phthalates in the environment often mentions DCHP as a reference compound [2]. Here's an example: "Phthalate esters in indoor dust from electronic waste recycling sites in China" Environmental Science & Pollution Research:

Dicyclohexyl phthalate is an organic compound classified as an ester, specifically the diester of phthalic acid and cyclohexanol. Its chemical formula is C20H26O4, and it has a molecular weight of 330.46 g/mol. Dicyclohexyl phthalate appears as a white crystalline solid with a mildly aromatic odor, a melting point of approximately 66°C, and a boiling point ranging from 222 to 228°C at reduced pressure. It is only slightly soluble in water, with a solubility of about 0.004 g/L at 24°C, but it has a higher solubility in organic solvents due to its hydrophobic nature .

DCHP is not directly involved in biological processes. However, concerns lie in its potential to act as an endocrine disruptor. These compounds can mimic hormones and interfere with normal hormonal functions. More research is needed to fully understand DCHP's mechanism in this context [].

  • DCHP is classified as a skin sensitizer and may cause allergic skin reactions [].
  • Studies suggest potential developmental and reproductive toxicity [, ].
  • DCHP is considered moderately toxic to aquatic life [].

Research indicates that dicyclohexyl phthalate may exhibit endocrine-disrupting properties, potentially affecting reproductive health and development. In animal studies, exposure has been linked to changes in body weight and alterations in organ weights, particularly in the liver and kidneys. Furthermore, it has been classified as potentially harmful to unborn children and may cause allergic skin reactions . The compound is currently undergoing risk evaluation by the Environmental Protection Agency due to these concerns .

Dicyclohexyl phthalate is synthesized primarily through the esterification of phthalic anhydride with cyclohexanol in a closed system. This process typically involves the use of catalysts to enhance reaction efficiency. After synthesis, unreacted cyclohexanol can be recovered for reuse, and dicyclohexyl phthalate is purified through methods such as vacuum distillation or activated charcoal treatment to achieve high purity levels (99% or greater) .

Dicyclohexyl phthalate is widely used as a plasticizer in various applications, including:

  • Adhesives: Enhancing flexibility and performance.
  • Paints and Coatings: Improving application properties.
  • Rubber Products: Providing desired mechanical properties.
  • Plastic Resins: Increasing processability and durability.
  • Industrial

Dicyclohexyl phthalate belongs to a broader class of compounds known as phthalates. Below is a comparison with some similar compounds:

Compound NameChemical FormulaUnique Features
Diethyl phthalateC12H14O4Commonly used as a plasticizer; more soluble in water than dicyclohexyl phthalate.
Di-n-butyl phthalateC16H22O4Known for its higher volatility; often used in cosmetics.
Di(2-ethylhexyl) phthalateC24H38O4Widely used in PVC products; has significant environmental persistence issues.
Dimethyl phthalateC10H10O4Less toxic than dicyclohexyl phthalate; primarily used in solvents and coatings.

Dicyclohexyl phthalate is unique due to its cyclic alkyl structure which contributes to its slower hydrolysis rate compared to linear or branched-chain counterparts like di(2-ethylhexyl) phthalate . This structural characteristic also influences its applications and potential biological effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992)
DryPowder; PelletsLargeCrystals
WHITE CRYSTALLINE POWDER.

Color/Form

White granular solid
White, crystalline solid
Prisms from alcohol

XLogP3

5.2

Exact Mass

330.18

Boiling Point

392 to 455 °F at 4 mm Hg (NTP, 1992)
at 0.5kPa: 222-228 °C

Flash Point

405 °F (NTP, 1992)
180-190 °C c.c.

Density

1.383 at 68 °F (NTP, 1992)
1.383 g/cu cm at 20 °C
1.4 g/cm³

LogP

log Kow = 6.20 (est)
5.6 (calculated)

Odor

Mildly aromatic odo

Appearance

Solid powder

Melting Point

144 to 149 °F (NTP, 1992)
66.0 °C
66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CGD15M7H2N

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360D: May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Dicyclohexyl phthalate (DCHP) is a white granular solid. It has a mildly aromatic odor. It is moderately soluble in water. USE: DCHP is used to increase the flexibility of plastics. These include nitrocellulose, ethyl cellulose, chlorinated rubber, polyvinyl acetate, polyvinyl chloride and other polymers. DCHP is also used in paper finishes to make printer ink water-resistant. EXPOSURE: Workers handling DCHP in manufacturing may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by eating food and drinking liquids stored in plastic containers containing DCHP. Lesser exposure may occur from skin contact with products containing DCHP. If DCHP is released to the environment, it will bind to particles in soil and water. It is not expected to move through soil. It is not expected to move into the air from wet soil or water surfaces. It is expected to be broken down by microorganisms in soil and water. It may build up in fish and animals; however, other chemicals with similar structures have been shown to break down quickly in aquatic animals, preventing build-up of the chemicals in wildlife. If DCHP is released into air, it will be degraded by reactions with other chemicals. RISK: Asthma has been reported in meat wrappers exposed to DCHP fumes (and other chemicals) while using polyvinyl chloride soft wrap film and heat activated price labels. No other human health effects have been reported with exposure to DCHP. Slight skin and eye irritation was observed in laboratory animals with direct contact to undiluted DCHP. Liver and testicular effects were observed following repeated oral exposure to high-to-very high doses of DCHP in laboratory rats. Decreased survival and changes to male reproductive tissues were found in offspring of laboratory animals given high oral doses of DCHP during pregnancy and nursing. No abortions, birth defects, or changes in fertility were found in laboratory animals given moderate-to-high doses of DCHP for multiple generations. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for most of their lives. The potential for DCHP to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Endocrine disrupting chemicals (EDCs) may potentially worsen infectious diseases because EDCs disturb human immune function by interfering with endocrine balance. To evaluate the influence of EDCs on the innate immune function of macrophages, we investigated the effects of 37 possible EDCs on lipopolysaccharide-induced activation of the IFN-beta promoter. Alachlor, atrazine, benomyl, bisphenol A, carbaryl, diethyl phthalate, dipropyl phthalate, kelthane, kepone, malathion, methoxychlor, octachlorostyrene, pentachlorophenol, nonyl phenol, p-octylphenol, simazine and ziram all inhibited the activation. Kepone and ziram showed strong inhibitory effects. Aldicarb, amitrole, benzophenone, butyl benzyl phthalate, 2,4-dichlorophenoxy acetic acid, dibutyl phthalate, 2,4-dichlorophenol, dicyclohexyl phthalate, diethylhexyl adipate, diethylhexyl phthalate, dihexyl phthalate, di-n-pentyl phthalate, methomyl, metribuzin, nitrofen, 4-nitrotoluene, permethrin, trifluralin, 2,4,5-trichlorophenoxyacetic acid and vinclozolin had no significant effects at 100 muM. These results indicate that some agrochemicals and resin-related chemicals may potentially inhibit macrophage function, which suggests that endocrine disruptors may influence the development of infectious diseases.
Xenoestrogen dialkyl phthalates, C(6)H(4)(COOC(n)H(m))(2), lack the phenolic hydroxyl group that is an essential structural component of the steroid A ring of 17 beta-estradiol. In order to examine whether dialkyl phthalates imitate the steroid structure, we have synthesized a series of 4-hydroxyl derivatives of dialkyl phthalates. The compounds were examined for their ability to displace [(3)H]17 beta-estradiol from the recombinant human estrogen receptor, which was expressed on Sf9 cells using the vaculovirus expression system. Dialkyl 4-hydroxyl phthalates were found to exhibit several-fold higher binding affinities compared to phthalates without the 4-hydroxyl group. From the analyses of receptor binding modes of dialkyl phthalates with and without the 4-hydroxyl group, it was deduced that the phthalic benzene ring mimics the steroid A ring. A biphasic binding curve observed for dicyclohexyl phthalate was also depicted by its 4-hydroxyl derivative, but it increased binding affinity only at the high affinity binding site. These data suggest that the phthalate benzene moiety recognizes the core of the estrogen receptor binding site and the hydrophobic interaction of the dialkyl moiety substantiates the binding characteristics of the phthalates. The present data indicate that even chemicals with slight structural analogy and weak receptor affinity can perturb the endocrine system when administered in high concentrations.

Vapor Pressure

0.1 mm Hg at 302 °F (NTP, 1992)
8.69e-07 mmHg
8.69X10-7 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

84-61-7

Associated Chemicals

1,2-Benzenedicarboxylic acid, monocyclohexyl ester; 7517-36-4

Wikipedia

Dicyclohexyl phthalate

Methods of Manufacturing

... Prepared from the reaction of phthalic anhydride with cyclohexanol in an inert solvent like toluene at about 130 °C.
Cyclohexanol + phthalic anhydride (esterification)

General Manufacturing Information

Adhesive manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Services
1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 8061A; Procedure: gas chromatography with electron capture detection; Analyte: dicyclohexyl phthalate; Matrix: groundwater, leachate, soil, sludge, and sediment; Detection Limit: 0.022 ug/L.
Dicyclohexyl phthalate was extracted from water with petroleum ether alone or with ethanol, purified on florisil and determined by gas chromatography/ electron capture detection. The sensitivity for phthalates was 1-10 ng.
A simple, rapid and efficient method, the dispersive liquid-liquid microextraction (DLLME) in conjunction with gas chromatography-mass spectrometry (GC-MS), has been developed for the extraction and determination of phthalate esters (dimethyl phthalate, diallyl phthalate, di-n-butyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate and di-2-ethylhexyl phthalate) in water samples. Factors relevant to the microextraction efficiency, such as the kind of extraction, the disperser solvent and their volume, the salt effect and the extraction time were investigated and optimized. Under the optimized extraction conditions (extraction solvent: chlorobenzene, volume, 9.5microL; disperser solvent: acetone, volume, 0.50mL, without salt addition and extraction time below 5s), the figures of merit of the proposed method were evaluated. The values of the detection limit of the method were in the range of 0.002-0.008microgL(-1), while the RSD% value for the analysis of 1microgL(-1) of the analytes was below 6.8% (n=4). A good linearity (0.9962>/=r(2)>/=0.9901) and a broad linear range (0.02-100microgL(-1)) were obtained. The method exhibited enrichment factors and recoveries, ranging from 681 to 889 and 68.1 to 88.9%, respectively, at room temperature (25+/-1 degrees C). Finally, the proposed method was successfully utilized for the preconcentration and determination of the phthalate esters in different real water samples and satisfactory results were obtained.
Methodology for the determination of 15 phthalate diesters (dimethyl phthalate, diethyl phthalate, diisopropyl phthalate, diallyl phthalate, diisobutyl phthalate, di-n-butyl phthalate, di-n-pentyl phthalate, di-n-hexyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate, di-(2-ethylhexyl) phthalate, di-n-octyl phthalate, diisononyl phthalate, diisodecyl phthalate, and di-n-decyl phthalate) is described. The method was validated in-house and its broad applicability demonstrated by the analysis of high-fat, high-carbohydrate and high-protein foodstuffs as well as combinations of all three major food constituents. Following on from the analysis of the 20 UK Total Diet Study samples, 261 foodstuffs were purchased and tested for their phthalate levels. Phthalate diesters were confirmed to be present in 77 samples. Di-(2-ethylhexyl) phthalate was the most frequently detected (66 samples), although the highest levels found were for the isomeric mixture diisononyl phthalate. Additional studies confirmed that, for some foodstuffs, packaging materials did contribute to the phthalate diester concentration in the foodstuff and one example is presented.

Clinical Laboratory Methods

The kovats retention index dicyclohexyl phthalate was determined by glass capillary column gas chromatography for identification of the esters in biological fluids. Column parameters were: 0.5% ov-101 coatings, 230 °C, helium or nitrogen as carrier gas; 0.5% se-30 coating, 250 °C; a flame ionization detector was used with both columns.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Aydoğan Ahbab M, Barlas N. Influence of in utero di-n-hexyl phthalate and dicyclohexyl phthalate on fetal testicular development in rats. Toxicol Lett. 2015 Mar 4;233(2):125-37. doi: 10.1016/j.toxlet.2015.01.015. Epub 2015 Jan 28. PubMed PMID: 25637754.
2: Aydoğan Ahbab M, Barlas N. Developmental effects of prenatal di-n-hexyl phthalate and dicyclohexyl phthalate exposure on reproductive tract of male rats: Postnatal outcomes. Food Chem Toxicol. 2013 Jan;51:123-36. doi: 10.1016/j.fct.2012.09.010. Epub 2012 Sep 25. PubMed PMID: 23022015.
3: Ahbab MA, Ündeğer Ü, Barlas N, Başaran N. In utero exposure to dicyclohexyl and di-n-hexyl phthalate possess genotoxic effects on testicular cells of male rats after birth in the comet and TUNEL assays. Hum Exp Toxicol. 2014 Mar;33(3):230-9. doi: 10.1177/0960327113494903. Epub 2013 Jul 8. PubMed PMID: 23836838.
4: Li X, Chen X, Hu G, Li L, Su H, Wang Y, Chen D, Zhu Q, Li C, Li J, Wang M, Lian Q, Ge RS. Response to the Svingen Comments on Li et al. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int. J. Environ. Res. Public Health, 2016, 13, 246. Int J Environ Res Public Health. 2016 May 25;13(6). pii: E533. doi: 10.3390/ijerph13060533. PubMed PMID: 27231929; PubMed Central PMCID: PMC4923990.
5: Li X, Chen X, Hu G, Li L, Su H, Wang Y, Chen D, Zhu Q, Li C, Li J, Wang M, Lian Q, Ge RS. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int J Environ Res Public Health. 2016 Feb 23;13(3). pii: E246. doi: 10.3390/ijerph13030246. PubMed PMID: 26907321; PubMed Central PMCID: PMC4808909.
6: Svingen T. Comments on Li et al. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int. J. Environ. Res. Public Health 2016, 13, 246. Int J Environ Res Public Health. 2016 May 25;13(6). pii: E532. doi: 10.3390/ijerph13060532. PubMed PMID: 27231928; PubMed Central PMCID: PMC4923989.
7: Zhang M, Sheng Y. An indirect competitive fluorescence immunoassay for determination of dicyclohexyl phthalate in water samples. J Fluoresc. 2010 Nov;20(6):1167-73. doi: 10.1007/s10895-010-0663-8. PubMed PMID: 20390441.
8: Saillenfait AM, Gallissot F, Sabaté JP. Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats. J Appl Toxicol. 2009 Aug;29(6):510-21. doi: 10.1002/jat.1436. PubMed PMID: 19391110.
9: Yamasaki K, Okuda H, Takeuchi T, Minobe Y. Effects of in utero through lactational exposure to dicyclohexyl phthalate and p,p'-DDE in Sprague-Dawley rats. Toxicol Lett. 2009 Aug 25;189(1):14-20. doi: 10.1016/j.toxlet.2009.04.023. Epub 2009 May 3. PubMed PMID: 19410640.
10: Lake BG, Foster JR, Collins MA, Stubberfield CR, Gangolli SD, Srivastava SP. Studies on the effects of orally administered dicyclohexyl phthalate in the rat. Acta Pharmacol Toxicol (Copenh). 1982 Sep;51(3):217-26. PubMed PMID: 7136727.
11: Hoshino N, Iwai M, Okazaki Y. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats. J Toxicol Sci. 2005 Dec;30 Spec No.:79-96. PubMed PMID: 16641545.
12: Zhang MC, Zhuang HS, Lang Q. [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu. 2006 Sep;35(5):543-6. Chinese. PubMed PMID: 17086698.
13: Wang J, Zhang L, Xin D, Yang Y. Dispersive Micro-Solid-Phase Extraction Based on Decanoic Acid Coated-Fe₃O₄ Nanoparticles for HPLC Analysis of Phthalate Esters in Liquor Samples. J Food Sci. 2015 Nov;80(11):C2452-8. doi: 10.1111/1750-3841.13101. Epub 2015 Oct 8. PubMed PMID: 26447907.
14: Wang X, Lou X, Zhang N, Ding G, Chen Z, Xu P, Wu L, Cai J, Han J, Qiu X. Phthalate esters in main source water and drinking water of Zhejiang Province (China): Distribution and health risks. Environ Toxicol Chem. 2015 Oct;34(10):2205-12. doi: 10.1002/etc.3065. Epub 2015 Aug 27. PubMed PMID: 25988232.
15: Mathieu-Denoncourt J, Martyniuk CJ, Loughery JR, Yargeau V, de Solla SR, Langlois VS. Lethal and sublethal effects of phthalate diesters in Silurana tropicalis larvae. Environ Toxicol Chem. 2016 Oct;35(10):2511-2522. doi: 10.1002/etc.3413. Epub 2016 Jun 21. PubMed PMID: 26924002.
16: Ahbab MA, Güven C, Koçkaya EA, Barlas N. Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats. Toxicol Ind Health. 2017 Sep;33(9):696-716. doi: 10.1177/0748233717711868. Epub 2017 Aug 31. PubMed PMID: 28854868.
17: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.
18: Li K, Ma D, Wu J, Chai C, Shi Y. Distribution of phthalate esters in agricultural soil with plastic film mulching in Shandong Peninsula, East China. Chemosphere. 2016 Dec;164:314-321. doi: 10.1016/j.chemosphere.2016.08.068. Epub 2016 Sep 3. PubMed PMID: 27596820.
19: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.
20: Schecter A, Lorber M, Guo Y, Wu Q, Yun SH, Kannan K, Hommel M, Imran N, Hynan LS, Cheng D, Colacino JA, Birnbaum LS. Phthalate concentrations and dietary exposure from food purchased in New York State. Environ Health Perspect. 2013 Apr;121(4):473-94. doi: 10.1289/ehp.1206367. Epub 2013 Mar 6. PubMed PMID: 23461894; PubMed Central PMCID: PMC3620091.

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